molecular formula C23H26N2O4S2 B2744626 Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932354-31-9

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2744626
CAS No.: 932354-31-9
M. Wt: 458.59
InChI Key: OGSCKFWLPNOINK-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a piperazine sulfonyl group substituted with a 3-methylphenyl moiety at the 4-position and a methyl group at the 3-position of the piperazine ring. This structural framework is characteristic of compounds targeting neurological receptors (e.g., serotonin or dopamine receptors), where the piperazine sulfonyl group is critical for receptor interaction .

Properties

IUPAC Name

ethyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(19-10-5-6-11-20(19)30-21)31(27,28)24-12-13-25(17(3)15-24)18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSCKFWLPNOINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • IUPAC Name : this compound

This structure includes a benzothiophene core, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzothiophene ring followed by the introduction of the piperazine sulfonamide group. Reaction conditions often employ solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference Drug Inhibition (%)
MCF-712.5Tamoxifen70%
PC-310.0Docetaxel65%
K56215.0Imatinib60%

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Preliminary molecular docking studies suggest that it binds effectively to estrogen receptors (ERα) and other relevant proteins involved in tumor progression. The sulfonamide group enhances its binding affinity, potentially leading to improved therapeutic efficacy.

Case Studies

A notable case study involved the administration of this compound in xenograft models of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a novel anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiophene-piperazine sulfonates. Key analogs differ in substituents on the piperazine ring or benzothiophene core, leading to variations in pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 3-methyl-4-(3-methylphenyl) C₂₂H₂₅N₂O₄S₂ 453.6 Enhanced steric bulk from dual methyl groups; potential CNS activity
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 895266-87-2) 4-(2,3-dimethylphenyl) C₂₂H₂₅N₂O₄S₂ 453.6 Increased lipophilicity; possible improved receptor binding due to ortho-methyl groups
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 932464-72-7) 4-(2-fluorophenyl) C₂₁H₂₁FN₂O₄S₂ 448.5 Fluorine substitution enhances metabolic stability; discontinued due to synthesis challenges
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5) 4-(3-methoxyphenyl) C₂₂H₂₄N₂O₅S₂ 484.6 Methoxy group improves solubility; investigated for antipsychotic activity
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) Sulfamoyl group (non-piperazine) C₁₈H₁₆FNO₄S₂ 409.4 Simplified structure; lacks piperazine, reducing receptor specificity

Key Findings

Substituent Effects on Pharmacokinetics: Fluorine (CAS 932464-72-7): The 2-fluorophenyl group increases metabolic stability by resisting oxidative degradation, but synthesis complexity led to discontinuation . Methoxy (CAS 81018-05-5): The 3-methoxyphenyl group enhances aqueous solubility, making it suitable for oral formulations, though reduced lipophilicity may limit CNS penetration .

Structural Conformation and Binding :

  • Piperazine puckering (as defined by Cremer and Pople’s coordinates) influences the spatial orientation of substituents. The 3-methyl group on the piperazine ring in the target compound may restrict rotational freedom, stabilizing interactions with hydrophobic receptor pockets .

Synthetic Challenges: Fluorinated derivatives (e.g., CAS 932464-72-7) require specialized reagents (e.g., fluorophenyl boronic acids), increasing production costs . Methoxy-substituted analogs (CAS 81018-05-5) are easier to synthesize but may require protection/deprotection steps for the phenolic group .

Q & A

Q. What are the critical considerations for optimizing the synthesis of Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the benzothiophene core and subsequent coupling with substituted piperazines. Key steps:

Sulfonylation : Use sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions.

Piperazine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution with K2_2CO3_3 as a base in DMF at 80–100°C .

Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by 1^1H NMR and LC-MS .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine crystallographic and spectroscopic techniques:
  • X-ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve bond angles and torsional strain in the piperazine-sulfonyl moiety .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methyl groups on piperazine at δ 1.2–1.4 ppm). IR for sulfonyl (S=O) stretches at 1150–1300 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What analytical methods are recommended for assessing compound stability under varying conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis in acidic conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for benzothiophene derivatives) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD_D, on/off rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for piperazine-sulfonyl interactions with active sites .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor docking, focusing on sulfonyl hydrogen bonding and piperazine conformational flexibility .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer :
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., ethyl ester hydrolysis) via LC-HRMS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce bioavailability .
  • Pharmacokinetic Modeling : Compartmental analysis to correlate in vitro IC50_{50} with observed plasma concentrations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Replace 3-methylphenyl with electron-deficient aromatics (e.g., 4-fluorophenyl) to enhance target affinity .
  • Vary piperazine N-substituents (e.g., ethyl vs. cyclopropyl) to reduce off-target effects .
  • Selectivity Screening : Test against panels of related targets (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays .

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